molecular formula C7H5ClN4O B1461964 4-chloro-2-(1H-tetrazol-1-yl)phenol CAS No. 180859-20-5

4-chloro-2-(1H-tetrazol-1-yl)phenol

Cat. No. B1461964
CAS RN: 180859-20-5
M. Wt: 196.59 g/mol
InChI Key: VJUCAZNPASMNIM-UHFFFAOYSA-N
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Description

4-Chloro-2-(1H-tetrazol-1-yl)phenol is a chemical compound with the molecular formula C7H5ClN4O . It has an average mass of 196.594 Da and a monoisotopic mass of 196.015182 Da .


Synthesis Analysis

The synthesis of 4-Chloro-2-(1H-tetrazol-1-yl)phenol can be achieved by the reaction of equimolar ratios of 1-phenyl-1H-tetrazole-5-amine and 5-chlorosalicylaldehyde . The mixture is dissolved in methanol and refluxed for 3-4 hours at 60˚C - 70˚C . The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-(1H-tetrazol-1-yl)phenol consists of a phenol group attached to a tetrazole ring via a chlorine atom . The tetrazole ring is a five-membered heterocyclic compound containing four nitrogen atoms and one carbon atom .


Physical And Chemical Properties Analysis

4-Chloro-2-(1H-tetrazol-1-yl)phenol is a solid compound . It has a boiling point of 370.2°C at 760 mmHg . It is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Click Chemistry and Molecular Docking

4-chloro-2-(1H-tetrazol-1-yl)phenol: plays a significant role in click chemistry, which is a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates of choice with specific biomolecules . The tetrazole moiety is particularly useful in molecular docking studies due to its ability to mimic the electron distribution and hydrogen bonding typically seen in biological systems . This makes it valuable for drug discovery, where it can be used to predict the interaction between drugs and their protein targets.

Synthesis of Bioactive Molecules

The tetrazole ring in 4-chloro-2-(tetrazol-1-yl)phenol is a bioisostere for the carboxylic acid group, which means it can mimic the properties of carboxylic acids in biological systems without the same metabolic pathways . This characteristic is exploited in the synthesis of various bioactive molecules, including those with antibacterial, antifungal, and antitumor properties .

Anticonvulsant Activity

Compounds containing the tetrazole group have been studied for their potential anticonvulsant activity. The presence of the tetrazole ring can contribute to the efficacy of these compounds in preventing seizures, making 4-chloro-2-(1H-tetrazol-1-yl)phenol a candidate for the development of new anticonvulsant drugs .

Development of Imaging Agents

The electron-rich nature of the tetrazole ring allows 4-chloro-2-(1H-tetrazol-1-yl)phenol to form stable complexes with various metals. These complexes can be used as imaging agents in medical diagnostics, particularly in techniques like MRI and PET scans, where they can help in the visualization of biological processes .

Agricultural Chemical Research

Tetrazoles are known to exhibit growth-modulating properties in plants. As such, derivatives of 4-chloro-2-(1H-tetrazol-1-yl)phenol could be synthesized and evaluated as potential growth hormones or herbicides, contributing to agricultural chemical research .

Material Science Applications

Due to its ability to form stable metal complexes, 4-chloro-2-(1H-tetrazol-1-yl)phenol can be used in material science for the development of new materials. These materials can have applications in electronics, photonics, and as catalysts in various chemical reactions .

Safety and Hazards

The safety information for 4-Chloro-2-(1H-tetrazol-1-yl)phenol indicates that it is a dangerous compound . It has hazard statements H315-H319-H228, which means it causes skin irritation, serious eye irritation, and is flammable . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

4-chloro-2-(tetrazol-1-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O/c8-5-1-2-7(13)6(3-5)12-4-9-10-11-12/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUCAZNPASMNIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C=NN=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-(1H-tetrazol-1-yl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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